N-(4-TERT-BUTYLBENZENESULFONYL)ADAMANTANE-1-CARBOXAMIDE
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Overview
Description
N-(4-TERT-BUTYLBENZENESULFONYL)ADAMANTANE-1-CARBOXAMIDE is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic cage compound with the formula C10H16, known for its rigid and virtually stress-free structure . The incorporation of adamantane moieties in various compounds has been shown to improve their lipophilicity and stability . This particular compound combines the adamantane structure with a benzenesulfonamide group, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
The synthesis of N-(4-TERT-BUTYLBENZENESULFONYL)ADAMANTANE-1-CARBOXAMIDE typically involves the following steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is first converted to adamantane-1-carbonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Reaction with 4-tert-butylbenzenesulfonamide: The adamantane-1-carbonyl chloride is then reacted with 4-tert-butylbenzenesulfonamide in the presence of a base such as triethylamine (TEA) to form the desired compound.
Chemical Reactions Analysis
N-(4-TERT-BUTYLBENZENESULFONYL)ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(Adamantane-1-carbonyl
Properties
Molecular Formula |
C21H29NO3S |
---|---|
Molecular Weight |
375.5g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)sulfonyladamantane-1-carboxamide |
InChI |
InChI=1S/C21H29NO3S/c1-20(2,3)17-4-6-18(7-5-17)26(24,25)22-19(23)21-11-14-8-15(12-21)10-16(9-14)13-21/h4-7,14-16H,8-13H2,1-3H3,(H,22,23) |
InChI Key |
CAAXWSNAOWRHDX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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